Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Overview
Description
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family. These compounds are known for their diverse biological activities and functional properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a fused pyrrole and quinoline ring system with an ethyl ester group at the 2-position, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It is known that pyrrolo[1,2-a]quinoline derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study suggests that certain pyrrolo[1,2-a]quinoline derivatives may have low water solubility and oral bioavailability .
Result of Action
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, including antileukemic, antibacterial, antifungal, larvicidal, and anticancer effects .
Action Environment
The biological activity of pyrrolo[1,2-a]quinoline derivatives suggests that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the pyrroloquinoline core. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst can yield this compound.
Another approach involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of 2-bromoaniline with ethyl 2-alkynoate under palladium catalysis can form the desired pyrroloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction temperatures are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrroloquinoline derivatives.
Scientific Research Applications
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials.
Comparison with Similar Compounds
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can be compared with other similar compounds such as:
Pyrrolo[2,1-b]quinazoline: Another fused heterocyclic compound with similar biological activities but different structural features.
Indolo[2,1-b]quinazoline: Known for its anticancer properties, this compound has a different ring fusion pattern compared to pyrroloquinolines.
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents and their positions, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of the pyrrole and quinoline rings, which imparts distinct reactivity and functional properties.
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-9-13-8-7-11-5-3-4-6-14(11)16(13)10-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYZIIXKJLBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555329 | |
Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76577-82-7 | |
Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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